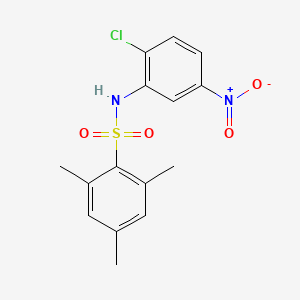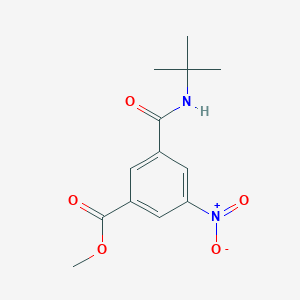![molecular formula C17H19N3O4S B11022885 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine CAS No. 16264-09-8](/img/structure/B11022885.png)
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C17H19N3O4S and a molecular weight of 361.423 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: The major product is 1-[(4-Methylphenyl)sulfonyl]-4-(4-aminophenyl)piperazine.
Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways.
Comparison with Similar Compounds
1-[(4-tert-Butylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Similar structure but with a tert-butyl group instead of a methyl group.
1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Similar structure but with a chloro group instead of a methyl group.
Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a nitro group allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
16264-09-8 |
|---|---|
Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H19N3O4S/c1-14-2-8-17(9-3-14)25(23,24)19-12-10-18(11-13-19)15-4-6-16(7-5-15)20(21)22/h2-9H,10-13H2,1H3 |
InChI Key |
SYVCJFNSTBNTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


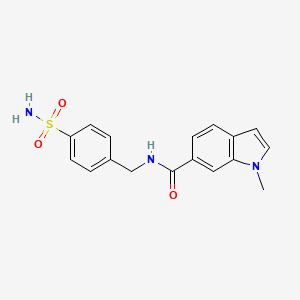
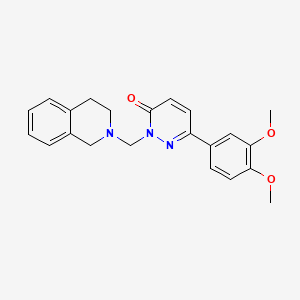
![Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B11022833.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11022839.png)
![5-(furan-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11022841.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11022847.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11022848.png)
![2-(butan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022850.png)
![1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11022852.png)
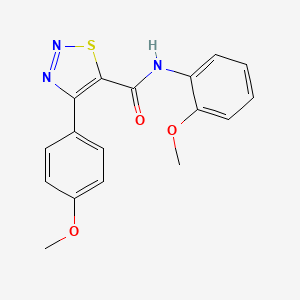
![(2R)-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11022855.png)
![trans-4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11022871.png)
